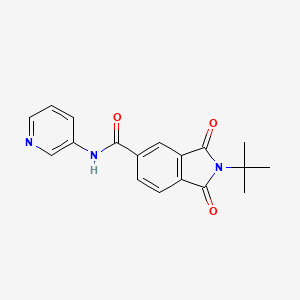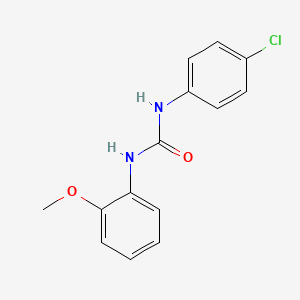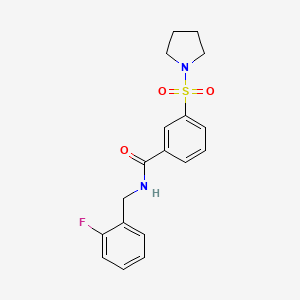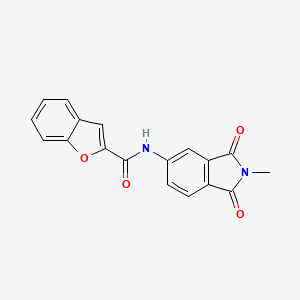
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. TFB has been shown to have a variety of biological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its ability to selectively bind to GABA receptors. This binding results in a change in the conformation of the receptor, which in turn leads to changes in the activity of the neuron. The exact mechanism by which this compound modulates GABA receptor activity is still under investigation, but it is thought to involve changes in the ion channel properties of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to modulate GABA receptor activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation. These effects make this compound a promising candidate for the development of new drugs for the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the major advantages of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is its selectivity for a specific subtype of GABA receptor. This specificity makes it a valuable tool for studying the function of these receptors in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the effects of this compound on other biological systems are still under investigation, so caution must be exercised when interpreting experimental results.
未来方向
There are a number of potential future directions for research involving methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate. One promising area of investigation is the development of new drugs that target GABA receptors. This compound could serve as a starting point for the development of these drugs, as it has already been shown to selectively bind to a specific subtype of GABA receptor. Additionally, further research is needed to fully understand the mechanism by which this compound modulates GABA receptor activity, which could lead to the development of more effective drugs for the treatment of neurological disorders.
合成方法
The synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-mercaptobenzoic acid with methyl chloroformate. This intermediate product is then reacted with 2-amino-3-methylpyridine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of GABA receptors in the brain. GABA receptors are important targets for a variety of drugs that are used to treat anxiety and other neurological disorders. This compound has been shown to selectively bind to a specific subtype of GABA receptor, making it a valuable tool for investigating the role of these receptors in the brain.
属性
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-6-10(11(17)18-2)19-9-4-3-7(12(13,14)15)5-8(9)16-6/h3-5,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBCBMTASDLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)


![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
